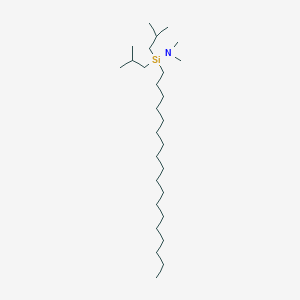
オクタデシルジイソブチル(ジメチルアミノ)シラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C28H61NSi and its molecular weight is 439.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ゾル-ゲルハイブリッドフィルム
この化合物は、ゾル-ゲルハイブリッドフィルムの合成に使用できます。 これらのフィルムは、オクタデシル鎖を含むさまざまなアルキル鎖を持つシラン前駆体を使用して作成されます . 得られた薄膜は、反射防止および疎水性特性を有する . 薄膜の疎水性特性は、疎水性鎖の長さに伴って増加する .
反射防止コーティング
ゾル-ゲル誘導薄膜は、基板表面の反射率を変更するために使用できます . これにより、ソーラーパネル、光センサー、高出力レーザー核融合システムなどの用途に適しています .
疎水性コーティング
この化合物を使用して製造された薄膜は、疎水性特性を有する . これにより、自己洗浄表面や低接着表面の作成に役立ちます .
ナノ構造化反射防止透明基板
研究で提案された方法は、ナノ構造化反射防止透明基板の低コスト処理経路となる可能性がある .
5. 超疎水性および近赤外線(NIR)反射特性 ペリレンジイミドとトリメトキシ(オクタデシル)シランで官能化されたナノ粒子を使用して、超疎水性および近赤外線(NIR)反射特性を持つ薄膜が調製された .
化学気相堆積
生物活性
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine, often referred to as a silane compound, is a complex organic molecule that has garnered interest in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a silane backbone with long hydrophobic alkyl chains, which may influence its solubility and interaction with biological membranes. The structural formula can be represented as follows:
This structure suggests significant lipophilicity, which may enhance its ability to penetrate biological membranes.
The biological activity of silane compounds like N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine often involves interactions with cell membranes and proteins.
Key Mechanisms:
- Cell Membrane Interaction: The hydrophobic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition: Preliminary studies suggest that silane compounds can inhibit certain enzymes, impacting metabolic pathways.
- Antimicrobial Activity: Some silanes exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.
Biological Activity Studies
Recent research has focused on the biological activities of silane compounds, including cytotoxicity and antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Membrane Disruption | Alters membrane integrity |
Case Studies
-
Cytotoxicity in Cancer Cells:
A study investigated the cytotoxic effects of N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine on various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for use in targeted cancer therapies. -
Antimicrobial Efficacy:
Another study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth, highlighting its potential application as an antimicrobial agent in clinical settings. -
Membrane Interaction Studies:
Research examining the interaction of this silane with lipid membranes showed that it could induce phase separation within lipid bilayers, which may contribute to its cytotoxic effects.
Discussion
The biological activity of N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine underscores its potential as a therapeutic agent. Its ability to disrupt cellular membranes and inhibit microbial growth positions it as a candidate for further development in drug formulation and antimicrobial applications.
特性
IUPAC Name |
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H61NSi/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(29(6)7,25-27(2)3)26-28(4)5/h27-28H,8-26H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEXGKXQUATTFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H61NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151613-23-9 |
Source


|
| Record name | n-Octadecyldiisobutyl(dimethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














